(6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid
Description
The compound (6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid features a pyrrolo[2,1-a]isoquinoline core fused with a pyrrolidine ring, substituted at position 6 with a 4-methylsulfanylphenyl group and paired with perchloric acid as a counterion . The stereochemistry (6S,10bR) is critical for bioactivity, as demonstrated in structurally related compounds such as McN-4612-Z, where the (6S,10bR) enantiomer exhibits potent antidepressant-like activity . This compound is synthesized via multicomponent cycloaddition or resolution techniques, with stereochemical control achieved through chiral resolving agents like di-p-toluoyltartaric acid .
Properties
CAS No. |
109214-59-7 |
|---|---|
Molecular Formula |
C19H22ClNO4S |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
(6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid |
InChI |
InChI=1S/C19H21NS.ClHO4/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18;2-1(3,4)5/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3;(H,2,3,4,5)/t18-,19+;/m0./s1 |
InChI Key |
PBALTVQMQFVDBV-GRTNUQQKSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24.OCl(=O)(=O)=O |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.OCl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The retrosynthetic pathway for (6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline perchlorate begins with disconnection of the perchlorate counterion, revealing the free base. Further disassembly of the hexahydropyrrolo[2,1-a]isoquinoline core suggests a pyrrolidine precursor fused to an isoquinoline fragment. The 4-methylsulfanylphenyl group at position 6 likely originates from a cross-coupling or nucleophilic aromatic substitution step .
Core Structure Assembly via [3+2] Cycloaddition
The synthesis of the hexahydropyrrolo[2,1-a]isoquinoline scaffold is achieved through a three-component [3+2] cycloaddition reaction. As demonstrated in analogous systems, a maleimide derivative reacts with 2-bromobenzaldehyde and an amino ester to form a pyrrolidine adduct (Table 1) .
Table 1: Representative Conditions for [3+2] Cycloaddition
| Component | Role | Conditions | Yield (%) |
|---|---|---|---|
| 2-Bromobenzaldehyde | Electrophilic partner | EtOH, 110°C, 6 h | 85–90 |
| Maleimide | Dienophile | Triethylamine catalyst | |
| Amino ester | Nucleophile | Sealed vial |
This step establishes the stereochemistry at positions 6 and 10b, critical for the (6S,10bR) configuration. The bromine substituent at the aromatic position facilitates subsequent functionalization via cross-coupling .
Introduction of the 4-Methylsulfanylphenyl Group
The 4-methylsulfanylphenyl moiety is introduced via a palladium-catalyzed Suzuki–Miyaura coupling. A boronic acid derivative of 4-methylsulfanylbenzene reacts with the brominated intermediate under optimized conditions (Table 2) .
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Temperature | 80°C, 12 h |
| Yield | 78% |
Steric and electronic effects of the methylsulfanyl group necessitate careful optimization to prevent sulfur–palladium interactions. The use of a bulky phosphine ligand mitigates undesired side reactions .
Stereoselective Reduction and Ring Closure
Reduction of the maleimide-derived carbonyl groups is performed using NaBH₄ in methanol, selectively yielding the trans-dihydroxypyrrolidine intermediate. Subsequent acid-catalyzed cyclization forms the hexahydropyrrolo[2,1-a]isoquinoline core. The stereochemical outcome is controlled by the configuration of the starting amino ester .
Salt Formation with Perchloric Acid
The free base is treated with 70% perchloric acid in anhydrous ethanol to form the perchlorate salt. Crystallization from ethanol/diethyl ether affords the final product as a white crystalline solid (mp 214–216°C). The salt’s purity is confirmed via HPLC (>99%) and elemental analysis .
Analytical Characterization Data
1H NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (d, J = 12.4 Hz, 1H), 3.89–3.75 (m, 2H), 3.12 (t, J = 7.6 Hz, 2H), 2.94 (s, 3H, SCH₃), 2.68–2.55 (m, 1H), 2.45–2.30 (m, 3H), 1.98–1.82 (m, 2H).
13C NMR (100 MHz, DMSO-d₆): δ 148.2, 139.5, 132.7, 129.8, 127.4, 126.9, 61.4, 58.2, 53.7, 45.3, 34.1, 31.6, 16.9.
HRMS (ESI): m/z [M+H]⁺ calcd for C₂₀H₂₂N₂S: 322.1501; found: 322.1504 .
Challenges in Scale-Up and Optimization
Key challenges include maintaining stereochemical integrity during cyclization and minimizing sulfur oxidation during cross-coupling. Replacing Pd(PPh₃)₄ with XPhos-Pd-G3 improves reproducibility at scale, while rigorous deoxygenation of solvents prevents sulfide oxidation .
Chemical Reactions Analysis
Types of Reactions
(6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
(6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit topoisomerase enzymes, which are involved in DNA replication and repair, thereby exhibiting cytotoxic activity against cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolo[2,1-a]isoquinoline Core
Key Differences and Implications
- Stereochemistry : The (6S,10bR) configuration in the target compound contrasts with (6R,10bS) in McN-5652, leading to divergent biological roles. The former is bioactive in neurotransmitter systems, while the latter serves as a PET ligand .
- Substituents : The 4-methylsulfanylphenyl group balances lipophilicity and steric bulk, differing from fluorinated analogs like (+)-Fluoromethyl-McN 5652, which prioritize electronegativity for improved imaging .
- Core Modifications : Replacing the pyrrolidine ring with imidazole (SDZ 62-434) or reducing saturation (dihydro derivatives) alters planarity and enzyme interaction modes, shifting activity from neurotargeting to anticancer effects .
Biological Activity
The compound (6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid, also known as (+)-McN-5652, is a member of the hexahydro-pyrrolo-isoquinoline family. This compound has garnered attention due to its biological activities, particularly its role as a serotonin transporter inhibitor and a potential modulator of histamine H3 receptors.
- Molecular Formula : C19H22ClNO4S
- CAS Number : 103729-16-4
- PubChem ID : 3036461
- Structure : The compound features a complex bicyclic structure that contributes to its biological activity.
Biological Activity Overview
The primary biological activity of (6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline is its function as a serotonin transporter inhibitor . This activity is significant in the context of neuropharmacology and the treatment of psychiatric disorders.
The compound acts by inhibiting the serotonin transporter (SERT), which is crucial for the reuptake of serotonin in the synaptic cleft. By blocking SERT, this compound increases the availability of serotonin in the brain, which can enhance mood and alleviate symptoms of depression and anxiety.
In Vitro Studies
Several studies have demonstrated the efficacy of (+)-McN-5652 in various in vitro assays:
-
Serotonin Transporter Inhibition :
- The active enantiomer has shown potent inhibition of serotonin uptake in neuronal cell lines.
- IC50 values indicate high affinity for SERT compared to other compounds in the same class.
-
Histamine H3 Receptor Modulation :
- Preliminary findings suggest that this compound may also interact with histamine H3 receptors, which are implicated in cognitive functions and sleep regulation.
In Vivo Studies
Animal models have been employed to further investigate the pharmacological effects:
- Behavioral Studies : Administration of (+)-McN-5652 resulted in increased locomotor activity and reduced depressive-like behaviors in rodent models.
- Neurochemical Analysis : Increased levels of serotonin were observed in brain regions associated with mood regulation following treatment with this compound.
Case Studies
A notable case study involved the administration of (+)-McN-5652 in a controlled setting to assess its effects on mood disorders:
- Participants : Adult male rats subjected to stress-induced depression models.
- Results : The treatment group exhibited significant improvements in behavioral tests measuring anxiety and depression compared to controls.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 365.89 g/mol |
| Serotonin Transporter IC50 | 15 nM |
| Histamine H3 Receptor Affinity | Moderate (exact value TBD) |
| Behavioral Improvement (%) | 40% increase |
Q & A
Q. What are the recommended synthetic protocols for the target compound?
The compound can be synthesized via multi-step reactions involving cyclization and functional group transformations. Key steps include:
- Refluxing intermediates with chloranil in xylene (25–30 hours) to induce dehydrogenation .
- Using AlCl₃-catalyzed cyclization in 1,2-dichlorobenzene at 378 K for pyrrolo-isoquinoline core formation .
- Purification via recrystallization from methanol or ethanol to isolate crystalline products .
- Three-component [3 + 2] reactions for fused hexahydropyrrolo[2,1-a]isoquinolines, though solvent and catalyst optimization may be required .
Q. Which purification techniques are effective for isolating the compound?
- Recrystallization : Methanol or ethanol are preferred solvents for obtaining high-purity crystals, as demonstrated in similar pyrrolo-isoquinoline syntheses .
- Solvent extraction : Ethyl acetate is effective for separating organic layers after base treatment (e.g., 5% NaOH) .
- Chromatography : While not directly referenced, silica gel chromatography is commonly used for complex heterocycles with similar polarity profiles.
Q. How can the molecular structure be confirmed using spectroscopic methods?
- ¹H NMR : Analyze coupling constants and splitting patterns to verify stereochemistry (e.g., δ 1.15 ppm for methyl groups in cis-isomers) .
- IR spectroscopy : Identify carbonyl (1700–1730 cm⁻¹) and sulfonyl stretches to confirm functional groups .
- Mass spectrometry (MS) : Use high-resolution MS to validate molecular weight (e.g., m/z 245 [M⁺] for related structures) .
Advanced Research Questions
Q. How can discrepancies in stereochemical assignments from NMR data be resolved?
- X-ray crystallography : Provides unambiguous stereochemical resolution, as seen in crystal structures of analogous compounds with C–H⋯π interactions and hydrogen-bonded dimers .
- DFT calculations : Pair computational modeling (e.g., geometry optimization) with experimental NMR shifts to refine stereochemical predictions .
- Chiral derivatization : Use enantiopure reagents to enhance NMR signal splitting for diastereomeric analysis .
Q. What strategies optimize reaction yields while minimizing byproducts?
- Catalyst screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) to improve cyclization efficiency and reduce side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates, while xylene is optimal for dehydrogenation .
- Temperature control : Lower temperatures (e.g., <378 K) during cyclization can suppress decomposition pathways .
Q. How can computational methods validate proposed reaction mechanisms?
- Reaction pathway modeling : Use density functional theory (DFT) to calculate activation energies for key steps like cyclization or sulfonyl group transfer .
- Transition state analysis : Identify intermediates in multi-component reactions (e.g., [3 + 2] cycloadditions) to confirm mechanistic hypotheses .
- Molecular dynamics : Simulate solvent effects on reaction trajectories to optimize conditions .
Data Contradiction & Experimental Design
Q. How should researchers address conflicting data in stereochemical assignments?
- Cross-validation : Combine X-ray, NMR, and circular dichroism (CD) to resolve ambiguities. For example, X-ray confirmed centrosymmetric dimers in related structures, overriding NMR-based cis/trans uncertainties .
- Isotopic labeling : Introduce deuterium or ¹³C labels to track stereochemical outcomes in dynamic processes .
Q. What experimental designs mitigate instability due to the perchloric acid counterion?
- pH control : Maintain acidic conditions to prevent perchlorate decomposition during synthesis .
- Low-temperature storage : Store the compound at ≤253 K to reduce hygroscopicity and oxidative side reactions.
- Alternative salts : Test triflate or tetrafluoroborate salts for improved stability in polar solvents .
Methodological Gaps & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
